BenchChemオンラインストアへようこそ!

Lithium 9-methyl-9H-purine-6-carboxylate

purine functionalization regioselectivity counterion effect

Lithium 9-methyl-9H-purine-6-carboxylate (CAS 2361644-24-6) is a lithium salt of 9-methyl-9H-purine-6-carboxylic acid, belonging to the 9-methylpurine class of heterocyclic small molecules. It serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a precursor for mammalian target of rapamycin (mTOR) kinase inhibitors.

Molecular Formula C7H5LiN4O2
Molecular Weight 184.08
CAS No. 2361644-24-6
Cat. No. B2939304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 9-methyl-9H-purine-6-carboxylate
CAS2361644-24-6
Molecular FormulaC7H5LiN4O2
Molecular Weight184.08
Structural Identifiers
SMILES[Li+].CN1C=NC2=C(N=CN=C21)C(=O)[O-]
InChIInChI=1S/C7H6N4O2.Li/c1-11-3-10-4-5(7(12)13)8-2-9-6(4)11;/h2-3H,1H3,(H,12,13);/q;+1/p-1
InChIKeyHVQSXETXKGZVRJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 9-Methyl-9H-Purine-6-Carboxylate – A Purine Scaffold Building Block for Kinase-Targeted Medicinal Chemistry


Lithium 9-methyl-9H-purine-6-carboxylate (CAS 2361644-24-6) is a lithium salt of 9-methyl-9H-purine-6-carboxylic acid, belonging to the 9-methylpurine class of heterocyclic small molecules. It serves as a versatile synthetic intermediate in medicinal chemistry, most notably as a precursor for mammalian target of rapamycin (mTOR) kinase inhibitors . The 9-methyl-9H-purine scaffold has been validated as a privileged structure for designing ATP-competitive kinase inhibitors with nanomolar potency against mTOR and selectivity over PI3Kα .

Lithium 9-Methyl-9H-Purine-6-Carboxylate – Why Counterion and Ester Form Prevent Direct Analog Substitution


Although the 9-methyl-9H-purine-6-carboxylate core is shared among several commercially available derivatives (free acid, methyl ester, tert-butyl ester, and sodium/potassium salts), the identity of the counterion or ester group profoundly influences solubility, reactivity, and compatibility with downstream synthetic transformations. Empirically, lithium salts of purine derivatives have been shown to exhibit distinct regioselectivity in nucleophilic aromatic substitution reactions compared to their sodium or potassium counterparts . Consequently, substituting the lithium salt with the free acid, methyl ester, or another salt without comparative performance data can lead to unexpected reaction outcomes, reduced yields, or failed syntheses in demanding medicinal chemistry workflows.

Lithium 9-Methyl-9H-Purine-6-Carboxylate – Comparator-Based Quantitative Differentiation Evidence


Counterion-Controlled Regioselectivity in Purine C6/C8 Functionalization

In purine nucleoside chemistry, the counterion of the alkali metal salt dictates the site of nucleophilic aromatic substitution. Potassium and sodium salts of arylamino anions add selectively to the C6 position of 6-chloro-8-iodopurine substrates, whereas lithium salts promote addition at both C6 and C8 positions, enabling divergent synthetic routes to 6,8-bis-substituted purines . This counterion-dependent regioselectivity is a documented phenomenon directly relevant to purine-6-carboxylate scaffolds, as the lithium carboxylate salt can similarly influence subsequent metalation or substitution steps in the synthesis of kinase-targeted libraries.

purine functionalization regioselectivity counterion effect lithium versus sodium/potassium

9-Methyl-9H-Purine Scaffold Validation in mTOR Kinase Inhibition

A 2023 study designed and synthesized a series of 9-methyl-9H-purine derivatives that exhibited potent mTOR kinase inhibitory activity with selectivity over PI3Kα. The lead compound 15i displayed nanomolar to low micromolar IC50 values against six human cancer cell lines (MCF-7, PC-3, A549, etc.) and induced G0/G1 cell cycle arrest . The 9-methyl-9H-purine-6-carboxylate core serves as the critical synthetic entry point for constructing this class of TORKi (mTOR kinase inhibitors). The lithium carboxylate form provides a directly reactive handle for amide coupling or esterification without the need for pre-activation of the free acid.

mTOR inhibitor anticancer TORKi purine scaffold

Molecular Weight and Stoichiometric Differentiation from Free Acid and Methyl Ester

The lithium salt has a molecular weight of 184.08 g/mol (C7H5LiN4O2) , compared to 178.15 g/mol for the free acid 9-methyl-9H-purine-6-carboxylic acid and 192.18 g/mol for the methyl ester . This ~3.3% increase relative to the free acid and ~4.4% decrease relative to the methyl ester directly impacts molar equivalence calculations in synthesis and formulation. Additionally, the lithium salt's ionic character enhances solubility in polar aprotic solvents compared to the neutral free acid, which exhibits limited water solubility .

molecular weight stoichiometry formulation salt form

Lithium 9-Methyl-9H-Purine-6-Carboxylate – Highest-Confidence Scientific and Industrial Use Cases


Synthesis of C8-Functionalized Purine Kinase Inhibitor Libraries

When the synthetic route requires nucleophilic aromatic substitution at the C8 position of a purine scaffold, the lithium salt form is preferred over sodium or potassium analogs because lithium counterions uniquely enable C8 addition while sodium/potassium salts are restricted to C6 selectivity . This scenario applies to the construction of 6,8-disubstituted purine libraries for adenosine kinase or mTOR inhibitor discovery programs.

Preparation of mTOR Kinase Inhibitor (TORKi) Lead Series

The 9-methyl-9H-purine-6-carboxylate core—accessed via the lithium carboxylate salt—is the key intermediate for assembling mTOR kinase inhibitors such as compound 15i, which demonstrates nanomolar antiproliferative activity across multiple cancer cell lines . Medicinal chemistry teams developing TORKi candidates should source high-purity lithium carboxylate to ensure reproducible amide coupling yields during SAR exploration.

Stoichiometric Reactions Requiring Precise Molar Equivalents in Polar Aprotic Media

The lithium salt's ionic nature and its molecular weight advantage over the methyl ester facilitate accurate molar calculations and improved solubility in DMSO, DMF, and similar solvents compared to the poorly water-soluble free acid . This makes it the form of choice for coupling reactions conducted under anhydrous, homogeneous conditions where precise stoichiometric control is critical for yield reproducibility.

Quote Request

Request a Quote for Lithium 9-methyl-9H-purine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.